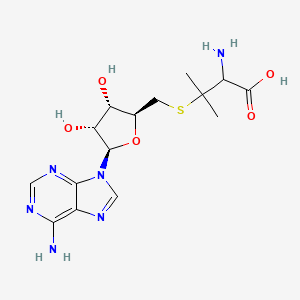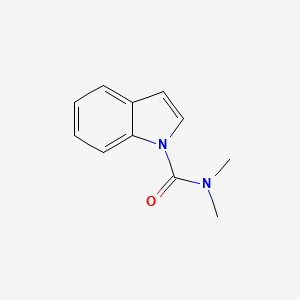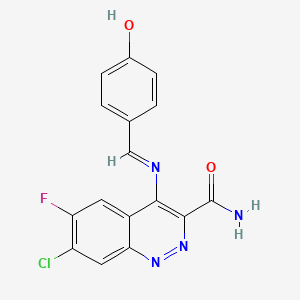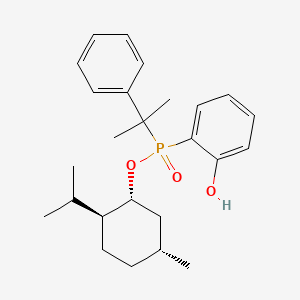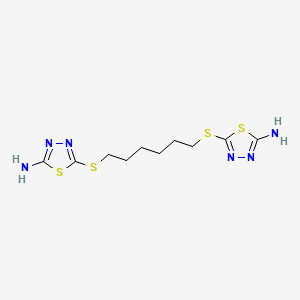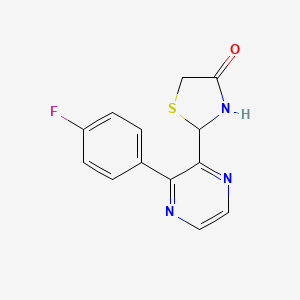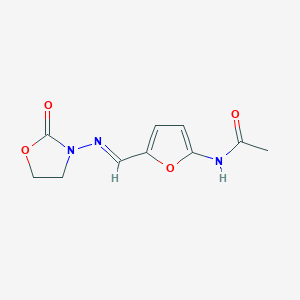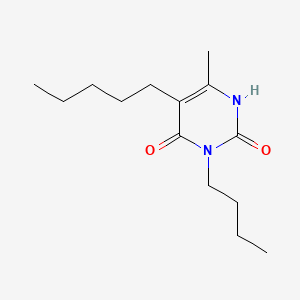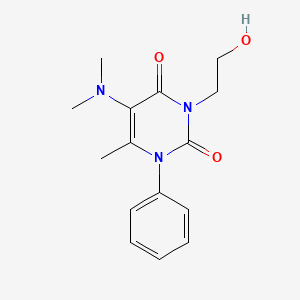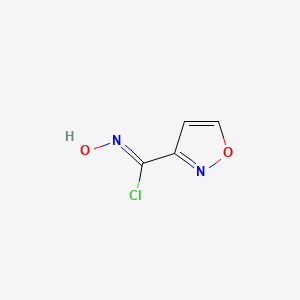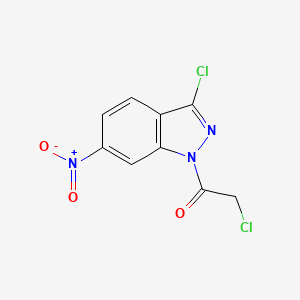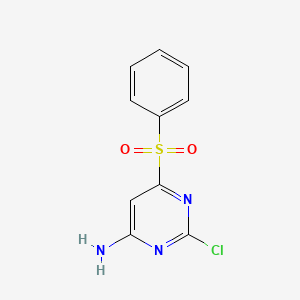
4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- is a chemical compound with the molecular formula C10H8ClN3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)-.
Phenylsulfonyl Chloride: Another precursor used in the synthesis.
Pyrimidine Derivatives: Compounds with similar structures but different substituents, such as 2-aminopyrimidine.
Uniqueness
4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylsulfonyl group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research fields .
特性
CAS番号 |
284681-93-2 |
|---|---|
分子式 |
C10H8ClN3O2S |
分子量 |
269.71 g/mol |
IUPAC名 |
6-(benzenesulfonyl)-2-chloropyrimidin-4-amine |
InChI |
InChI=1S/C10H8ClN3O2S/c11-10-13-8(12)6-9(14-10)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChIキー |
KZOOJWIYGVUSFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


